Benzyl 6-bromohexanoate
Description
Benzyl 6-bromohexanoate (CAS: 78277-26-6) is a brominated ester with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . Its structure comprises a hexanoate chain substituted with a bromine atom at the 6th position, esterified with a benzyl group. Key physical properties include a predicted density of 1.287 g/cm³ and a boiling point of 336.3°C . This compound is primarily utilized as an intermediate in synthesizing downstream products, such as ADIPIC ACID MONOBENZYL ESTER N-[[6-(hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide, which may serve roles in polymer chemistry or pharmaceutical development .
Properties
CAS No. |
78277-26-6 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
benzyl 6-bromohexanoate |
InChI |
InChI=1S/C13H17BrO2/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
CRQXYWRYKDAOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Benzyl 6-bromohexanoate with structurally or functionally related esters, focusing on molecular properties, reactivity, and applications.
Structural Analogs and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₇BrO₂ | 285.18 | 78277-26-6 | 1.287 (Predicted) | 336.3 (Predicted) | Bromo, Ester |
| Methyl 6-bromohexanoate | C₇H₁₃BrO₂ | 209.08 | 14273-90-6 | N/A | N/A | Bromo, Ester |
| Benzyl 6-aminohexanoate HCl | C₁₃H₂₀ClNO₂ | 257.76 | 5515-00-4 | N/A | N/A | Amino, Ester |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 120-51-4 | N/A | 323–324 (Lit.) | Ester |
Key Observations :
- Benzyl vs. Methyl Esters: this compound has a significantly higher molecular weight and boiling point than Methyl 6-bromohexanoate, reflecting the steric and electronic effects of the benzyl group. This makes benzyl esters less volatile and more suitable for high-temperature reactions .
- Bromo vs. Amino Substitution: Replacing bromine with an amino group (as in Benzyl 6-aminohexanoate HCl) alters reactivity. The bromine atom acts as a leaving group in nucleophilic substitutions, whereas the amino group enables peptide coupling or coordination chemistry .
Downstream Products and Industrial Relevance
- This compound derivatives, such as adipic acid esters, are intermediates in polymer synthesis (e.g., polyesters or polyamides) .
- Methyl 6-bromohexanoate’s high-yield reactivity supports scalable production of complex esters like 3-methoxy-4-(5-methoxycarbonyl-pentyloxy)benzoic acid ethyl ester .
Q & A
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN₂ reactivity by stabilizing transition states.
- Temperature Control : Elevated temperatures (50–70°C) may accelerate reactions but risk side products like elimination.
- Kinetic Monitoring : Use inline FTIR or periodic sampling to track bromide displacement (e.g., with NaN₃ to form 6-azidohexanoate derivatives). ’s kinetic modeling for benzyl acetate synthesis provides a methodological framework .
How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?
Advanced Research Focus
Contradictions often arise from variable catalyst-surface interactions or solvent effects. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).
- Comparative Analysis : Benchmark against literature protocols (e.g., ’s cerium phosphate catalyst vs. traditional acid catalysts) .
- Mechanistic Probes : Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) or computational studies to elucidate rate-limiting steps. emphasizes revising hypotheses based on data discrepancies .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- PPE : Impervious gloves (nitrile), chemical goggles, and lab coats to prevent skin/eye contact () .
- Ventilation : Use fume hoods due to potential release of HBr gas during decomposition .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .
How does the bromine substituent influence the stability of this compound under varying storage conditions?
Advanced Research Focus
The C-Br bond’s susceptibility to hydrolysis or photolysis necessitates:
- Storage : Inert atmosphere (N₂/Ar) and amber glass vials at 4°C to minimize light/thermal degradation.
- Stability Assays : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. ’s data on benzyl benzoate analogs highlights similar degradation risks .
What catalytic systems are effective for coupling reactions involving this compound?
Q. Advanced Research Focus
- Transition Metal Catalysts : Pd(PPh₃)₄ for cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) for aqueous-organic biphasic reactions. ’s radical bromination methodology could be adapted for in situ bromide generation .
How can researchers ensure high enantiomeric purity when synthesizing chiral derivatives of this compound?
Q. Advanced Research Focus
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomer separation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in esterification or substitution reactions. ’s chromatographic methods for similar esters provide a foundation .
What mechanistic insights support the design of this compound-based polymeric precursors?
Q. Advanced Research Focus
- Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) to incorporate brominated esters into polymer backbones.
- DFT Calculations : Model transition states for bromine-mediated chain termination. ’s thermochemical data on benzyl radicals aids in predicting reactivity .
Are there alternative brominated esters with comparable reactivity to this compound for specialized applications?
Basic Research Focus
Yes, derivatives like Benzyl 2-bromoacetate () or tert-butyl 6-bromohexanoate () offer tailored reactivity for nucleophilic substitutions or polymer grafting. Comparative reactivity studies (e.g., Hammett plots) can guide substrate selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
